molecular formula C8H9NO4S B1621510 1-Methyl-4-(nitromethylsulfonyl)benzene CAS No. 51351-89-4

1-Methyl-4-(nitromethylsulfonyl)benzene

Cat. No.: B1621510
CAS No.: 51351-89-4
M. Wt: 215.23 g/mol
InChI Key: HXKBRXCBGUYTGS-UHFFFAOYSA-N
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Description

Significance of Nitro-Sulfonyl Functional Groups in Chemical Research

The combination of nitro and sulfonyl groups within a single molecule creates a unique electronic and reactive environment. The sulfonyl group is a powerful electron-withdrawing group, known for its ability to stabilize adjacent carbanions and act as a good leaving group in various reactions. researchgate.netnih.gov Sulfones are integral to medicinal chemistry and materials science, often enhancing properties like lipophilicity and providing anchoring points for hydrogen bonding. researchgate.net

The nitro group is also strongly electron-withdrawing and is a cornerstone of energetic materials and a versatile synthetic handle. sci-hub.se Its presence can significantly influence the reactivity of a molecule, for instance, by activating aromatic rings towards nucleophilic substitution or by acidifying adjacent C-H bonds. sci-hub.se When attached to the α-carbon of a sulfone, as in the -(nitromethyl)sulfonyl- moiety, the nitro group profoundly increases the acidity of the methylene (B1212753) protons, making these compounds valuable precursors to stabilized carbanions for carbon-carbon bond formation.

Furthermore, sulfonyl groups, such as the toluenesulfonyl (Ts) and nitrobenzenesulfonyl (Ns) groups, are widely used as protecting groups for amines and alcohols due to their stability under a range of acidic and basic conditions. chem-station.com The nitro-substituted variant, the nosyl group, is particularly useful as it can be cleaved under mild conditions, a strategy known as the Fukuyama amine synthesis. chem-station.com

Historical Development of Aromatic Sulfonyl Chemistry

The study of aromatic sulfonyl compounds has a rich history dating back to the 19th century. One of the earliest significant reactions was aromatic sulfonation, an electrophilic aromatic substitution that replaces a hydrogen atom on an arene with a sulfonic acid (-SO₃H) group. wikipedia.org This reaction, typically employing sulfuric acid, laid the foundation for the synthesis of a vast array of dyes and detergents. wikipedia.org

Key historical developments include:

The Piria Reaction (1851): Raffaele Piria discovered that treating nitrobenzene (B124822) with a metal bisulfite resulted in the formation of an aminosulfonic acid, a reaction that combines both nitro group reduction and sulfonation. wikipedia.org

The Tyrer Sulfonation Process (1917): This was a technological advancement for producing sulfonic acids by passing benzene (B151609) vapor through hot sulfuric acid, allowing for a continuous process with high yield. wikipedia.org

Development of Sulfonyl Halides: The synthesis of sulfonyl halides, particularly sulfonyl chlorides (RSO₂Cl), was a major breakthrough. These reagents, often prepared from sulfonic acids, became versatile intermediates for creating sulfonamides and sulfonate esters, significantly expanding the scope of aromatic sulfonyl chemistry. taylorandfrancis.comgoogle.com The Sandmeyer-type reaction, using copper catalysts, provided a pathway to sulfonyl chlorides from aryldiazonium salts. acs.org

These foundational discoveries paved the way for the development of modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions for the formation of aryl sulfones. google.comorganic-chemistry.org

Overview of Current Research Trends on 1-Methyl-4-(nitromethylsulfonyl)benzene

As of late 2025, specific research focusing exclusively on this compound is scarce in peer-reviewed literature. However, significant research interest lies in the broader class of α-nitro sulfones , which share the core functional group, (nitromethyl)sulfonyl. The research trends for these related compounds provide a strong indication of the potential areas of interest for this compound.

Current research is heavily focused on leveraging the unique reactivity of the α-nitro sulfone moiety:

Carbon-Carbon Bond Formation: The high acidity of the α-protons makes nitromethyl aryl sulfones excellent nucleophiles in various condensation and addition reactions. Research explores their use in Michael additions and reactions with aldehydes, although their reactivity can be complex and sometimes reluctant compared to similar systems like α-nitro esters.

Julia-Kocienski Olefination: α-Nitro sulfones are not direct substrates in the classic Julia-Kocienski olefination, which typically uses heteroaryl sulfones. organic-chemistry.orgyoutube.com However, the principles of sulfone-stabilized carbanions are central to this powerful olefination reaction, which is a major area of ongoing research for the stereoselective synthesis of alkenes. nih.govnih.gov The development of new sulfonyl-based reagents for olefination is a persistent goal.

Denitrative Coupling Reactions: A significant modern trend is the use of the nitro group as a leaving group in cross-coupling reactions. This "denitrative functionalization" allows for the formation of new C-C and C-heteroatom bonds. researchgate.net Research has shown that nitroarenes can be coupled with sulfinates to form aryl sulfones, and nitrostyrenes can undergo denitrative sulfonylation. mdpi.comresearchgate.net This suggests that the nitromethyl group in this compound could potentially be a target for similar transformations, offering a pathway to further functionalize the molecule.

The table below summarizes some general synthetic approaches relevant to the core structure of the target compound.

Reaction TypeReagents & ConditionsProduct TypeReference
α-Nitro Sulfone Synthesis Aryl Sulfinate, HalonitromethaneAryl Nitromethyl Sulfone sigmaaldrich.com
Denitrative Sulfonylation Nitroarene, Sodium Sulfinate, Pd-catalystDiaryl Sulfone researchgate.net
Sulfonylation of Arenes Arene, Sulfonyl Chloride, Lewis AcidAryl Sulfone nih.gov
Oxidation of Sulfides Aryl Methyl Sulfide (B99878), Oxidizing Agent (e.g., H₂O₂)Aryl Methyl Sulfone nih.gov

Given these trends, future research on this compound would likely explore its utility as a building block in organic synthesis, focusing on the reactivity of the activated C-H bond of the nitromethyl group and the potential for denitrative functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(nitromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKBRXCBGUYTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371977
Record name Benzene, 1-methyl-4-[(nitromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51351-89-4
Record name Benzene, 1-methyl-4-[(nitromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Approaches to 1 Methyl 4 Nitromethylsulfonyl Benzene

Precursor Synthesis and Functionalization Strategies

The synthesis of 1-Methyl-4-(nitromethylsulfonyl)benzene is fundamentally reliant on the efficient preparation of key precursors, namely tolyl sulfonyl derivatives and a suitable nitromethylating agent. The strategies involve established and modern techniques to build the necessary chemical architecture.

Synthesis of Tolyl Sulfonyl Precursors

The primary starting material for the tolyl moiety is toluene (B28343). The introduction of the sulfonyl group at the para-position is a critical step that dictates the final 1,4-substitution pattern of the target molecule.

Sulfonation of Toluene: The most direct method to introduce a sulfonyl group is the electrophilic aromatic substitution of toluene using a sulfonating agent. The methyl group of toluene is an ortho-, para-director, and while a mixture of isomers is formed, the p-toluenesulfonic acid is typically the major product under thermodynamic control due to the steric hindrance at the ortho positions. quora.com Common methods involve heating toluene with concentrated sulfuric acid or oleum. youtube.comacs.org The water produced during the reaction can be removed using a Dean-Stark apparatus to drive the equilibrium towards the products. quora.com

Conversion to Sulfonyl Chloride and Sulfinate Salts: The resulting p-toluenesulfonic acid can be converted into more versatile intermediates. Treatment with chlorosulfonic acid or thionyl chloride can yield p-toluenesulfonyl chloride. patsnap.comgoogle.com This sulfonyl chloride is a key intermediate that can be used in various coupling reactions or be reduced to the corresponding sulfinate salt. Sodium p-toluenesulfinate can be prepared by the reduction of p-toluenesulfonyl chloride, for instance, using sodium sulfite. google.com This sulfinate salt is a crucial nucleophile for the subsequent introduction of the nitromethyl group.

Table 1: Selected Methods for p-Toluenesulfonyl Precursor Synthesis

Starting Material Reagent(s) Product Key Conditions Reference(s)
Toluene Concentrated H₂SO₄ p-Toluenesulfonic acid Heating, Dean-Stark trap to remove H₂O quora.com
Toluene Chlorosulfonic acid (ClSO₃H) p-Toluenesulfonyl chloride Controlled temperature addition google.com
p-Toluenesulfonic acid Chlorosulfonic acid (ClSO₃H) p-Toluenesulfonyl chloride Ionic liquid cosolvent, 25°C patsnap.com
p-Toluenesulfonyl chloride Hydrazine hydrate p-Toluenesulfonylhydrazide Tetrahydrofuran, 10-20°C orgsyn.org

Nitromethylation and Sulfonylation Methodologies

With a suitable tolyl sulfonyl precursor in hand, the next critical step is the formation of the C-S bond and the introduction of the nitro group. The most direct and established method for synthesizing α-nitro sulfones involves the reaction of a sulfinate salt with a nitromethyl halide. acs.org

This reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the sulfinate anion attacks the carbon atom of the nitromethyl halide (e.g., bromonitromethane (B42901) or iodonitromethane), displacing the halide ion. The ambident nature of the sulfinate anion (PhSO₂⁻) means it can react at either the sulfur or oxygen atom. However, reaction at the sulfur atom is generally favored, leading to the formation of the sulfone. acs.org

An alternative conceptual approach involves the oxidation of a corresponding 1-methyl-4-(nitromethylthio)benzene precursor. The oxidation of sulfides to sulfones is a well-established transformation, often employing oxidants like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgjchemrev.com However, this route is contingent on the availability or synthesis of the nitromethyl sulfide (B99878) precursor.

Regioselective Synthesis of 1,4-Substituted Benzene (B151609) Derivatives

Achieving the specific 1,4-substitution pattern of the target molecule is a cornerstone of its synthesis. The strategy hinges on the directing effects of the substituents on the benzene ring during electrophilic aromatic substitution reactions. libretexts.org

As mentioned, the methyl group is an activating, ortho-, para-directing group. During the sulfonation of toluene, the electrophile (SO₃ or its equivalent) is directed to the positions activated by the methyl group. Due to the steric bulk of both the methyl group and the incoming sulfonyl group, the para-position is sterically less hindered, leading to p-toluenesulfonic acid as the major isomer. quora.com By performing the sulfonation reaction first, the 1,4-relationship between the methyl and sulfonyl groups is established early in the synthetic sequence.

Alternative strategies for ensuring regiocontrol in the synthesis of disubstituted benzenes include the use of blocking groups or directed ortho-metalation, though these are often more complex than exploiting the inherent directing effects for this particular target. researchgate.net The selective reaction and removal of unwanted isomers using shape-selective zeolite catalysts is another advanced technique, primarily for separating existing isomer mixtures rather than directing the initial synthesis. google.com

Catalytic Transformations in this compound Preparation

While the key bond-forming step of reacting a sulfinate with a nitromethyl halide is typically a non-catalytic nucleophilic substitution, catalytic methods are highly relevant for the synthesis of the aryl sulfone precursors. bohrium.com Transition-metal catalysis, particularly with palladium and copper, has revolutionized the formation of C-S bonds. organic-chemistry.orgmdpi.com

For instance, diaryl sulfones can be synthesized via the palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides. acs.org This methodology could be applied to synthesize a precursor like phenyl p-tolyl sulfone.

Table 2: Examples of Catalytic Methods in Aryl Sulfone Synthesis

Aryl Source Sulfonyl Source Catalyst System Reaction Type Reference(s)
Arylboronic Acids Arylsulfonyl Chlorides Pd(OAc)₂ / Ligand Palladium-catalyzed cross-coupling acs.org
Arylboronic Acids Sulfinic Acid Salts CuI / Ionic Liquid Copper-catalyzed cross-coupling organic-chemistry.org
Toluene Derivatives α-Amino Acid Sulfonamides AgNO₃ / K₂S₂O₈ Silver-catalyzed C(sp³)-H sulfonylation oup.com

These catalytic methods offer mild reaction conditions and broad functional group tolerance, representing advanced approaches to the core sulfone structure, even if the final nitromethylation step proceeds through a different mechanism.

Novel Synthetic Route Development and Optimization

Modern organic synthesis emphasizes the development of more efficient, economical, and environmentally benign reaction pathways. For the synthesis of this compound, optimization can focus on several aspects.

One area of development is the use of novel reaction media. For example, deep eutectic solvents (DESs) have been shown to enhance the synthesis of sulfones from triarylbismuthines and sodium metabisulfite, sometimes affording quantitative yields where conventional solvents fail. researchgate.net

Photocatalysis represents another frontier, enabling the formation of sulfonyl radicals from sulfinates or other precursors under visible light irradiation. rsc.orgrsc.org This allows for reactions to proceed under very mild conditions. While direct photocatalytic nitromethylsulfonylation is not established, the principles could be applied to develop novel routes.

Optimization of the classical S_N2 reaction between the p-toluenesulfinate and nitromethyl halide is also critical. This includes fine-tuning the solvent, temperature, and base (if any) to maximize the rate of the desired S-alkylation while minimizing side reactions. The use of phase-transfer catalysts could be explored to facilitate the reaction between an aqueous sulfinate solution and an organic nitromethyl halide phase, potentially improving efficiency and simplifying workup.

Purification and Yield Enhancement Techniques in the Synthesis of this compound

The isolation of a pure product in high yield is the final, crucial stage of any synthesis. For a crystalline solid like this compound is expected to be, recrystallization is the primary method of purification. simsonpharma.com The choice of solvent is critical; an ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.

Strategies for Yield Enhancement:

Reaction Control: In the initial sulfonation of toluene, using a Dean-Stark trap to continuously remove the water byproduct shifts the reaction equilibrium to favor product formation, thereby increasing the yield. quora.com

Stoichiometry: Precise control of reactant stoichiometry is essential. For instance, in the S_N2 nitromethylation step, using a slight excess of one reagent might be necessary to ensure the complete consumption of a more valuable one.

Minimizing Side Reactions: Careful temperature control during the reaction of the sulfinate can prevent decomposition of the thermally sensitive nitromethyl halide and minimize potential elimination side reactions.

Workup and Isolation: The workup procedure must be designed to efficiently separate the product from unreacted starting materials, reagents, and byproducts. For the final product, this would likely involve an initial extraction followed by washing to remove any water-soluble salts before the final recrystallization step. simsonpharma.com The use of solid-supported reagents or catalysts can also simplify purification by allowing for easy removal by filtration. researchgate.net

Spectroscopic and Solid State Structural Characterization of 1 Methyl 4 Nitromethylsulfonyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

No published data is available for the NMR spectroscopic analysis of 1-Methyl-4-(nitromethylsulfonyl)benzene.

Proton NMR Spectroscopic Analysis

Detailed ¹H NMR data, including chemical shifts, multiplicities, coupling constants, and signal integrations for the aromatic, methyl, and nitromethyl protons, are not available in the public domain.

Carbon-13 NMR Spectroscopic Analysis

¹³C NMR spectral data, which would identify the chemical shifts of the unique carbon atoms within the molecule (including the aromatic carbons, the methyl carbon, and the nitromethyl carbon), has not been reported.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

There are no available research findings that employ advanced NMR techniques such as COSY, HSQC, HMBC, or solid-state NMR for the comprehensive structural elucidation of this compound.

Infrared (IR) and Raman Spectroscopic Fingerprinting of Functional Groups

Experimentally obtained IR and Raman spectra for this compound are not available. Such spectra would provide characteristic vibrational frequencies for its key functional groups, including the sulfonyl (SO₂), nitro (NO₂), and methyl (CH₃) groups, as well as the vibrations of the p-substituted benzene (B151609) ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

No mass spectrometry data has been published for this compound. This analysis would be crucial for confirming the molecular weight of the compound and for proposing its fragmentation pathways under ionization, which in turn would help to verify its structure.

Single Crystal X-ray Diffraction Analysis of this compound

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Such a study would provide definitive proof of its molecular structure in the solid state, including precise bond lengths, bond angles, and details of its crystal packing and intermolecular interactions.

Crystal System, Space Group, and Unit Cell Parameters

No published crystallographic data for this compound could be located. A typical presentation of such data would include:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic, etc.) would be reported.

Space Group: The specific space group symbol (e.g., P2₁/c) would be provided.

Unit Cell Parameters: The dimensions of the unit cell (a, b, c) and the angles between them (α, β, γ) would be listed in a table.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₈H₉NO₄S
Formula weightData not available
TemperatureData not available
WavelengthData not available
Crystal systemData not available
Space groupData not available
Unit cell dimensionsa = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available °
VolumeData not available ų
ZData not available
Density (calculated)Data not available Mg/m³
Absorption coefficientData not available mm⁻¹
F(000)Data not available

Molecular Conformation, Bond Lengths, and Bond Angles

Information on the molecular conformation, including key bond lengths and angles, is not available in the published literature for this compound. This data is typically derived from single-crystal X-ray diffraction studies. A detailed analysis would describe the spatial arrangement of the atoms, the torsion angles between the phenyl ring and the nitromethylsulfonyl group, and compare the observed bond lengths and angles to standard values.

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound

Bond/AngleLength (Å) / Angle (°)
S-O1Data not available
S-O2Data not available
S-C(aromatic)Data not available
S-C(nitromethyl)Data not available
N-O3Data not available
N-O4Data not available
N-C(nitromethyl)Data not available
O1-S-O2Data not available
C(aromatic)-S-C(nitromethyl)Data not available
O3-N-O4Data not available

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

No experimental or theoretical UV-Vis absorption or fluorescence emission spectra for this compound have been found in the reviewed literature. A characterization of its electronic spectroscopic properties would involve:

UV-Vis Absorption: A description of the absorption maxima (λmax) in various solvents, corresponding to electronic transitions within the molecule. The molar absorptivity (ε) for each transition would also be reported.

Fluorescence Emission: Information on the excitation and emission wavelengths, quantum yield (Φf), and Stokes shift. The influence of solvent polarity on the emission properties would also be discussed.

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 4 Nitromethylsulfonyl Benzene

Reactivity of the Nitromethylsulfonyl Moiety

The nitromethylsulfonyl group, -SO₂CH₂NO₂, is a highly activated and versatile functional group. The strong electron-withdrawing nature of both the sulfonyl and nitro groups renders the methylene (B1212753) protons acidic and the carbon atom susceptible to nucleophilic attack under various conditions.

The acidity of the α-protons in α-nitro sulfones facilitates the formation of a stabilized carbanion, which can then participate in a variety of nucleophilic reactions.

One of the most characteristic reactions is the Henry reaction (nitro-aldol reaction) , where the nitronate anion, generated by deprotonation of the α-nitro sulfone, adds to an aldehyde. This reaction provides a route to β-nitro alcohols. For instance, α-amido sulfones, known precursors to reactive N-acylimines, can react with nitro ketals in a process promoted by bases like potassium fluoride (B91410) on alumina. The initial step involves the generation of an N-acylimine from the α-amido sulfone, which is then attacked by the nitronate anion derived from the nitro ketal to form a nitrocarbamate adduct. scholaris.ca

Furthermore, the corresponding nitroalkenes, which can be synthesized from the β-nitro alcohols obtained via the Henry reaction, are excellent Michael acceptors . They readily undergo conjugate addition with a wide range of nucleophiles. organic-chemistry.org Organocatalysts, such as diphenylprolinol silyl (B83357) ether, have been shown to effectively catalyze the asymmetric Michael addition of aldehydes to nitroalkenes, yielding γ-nitroaldehydes with high diastereo- and enantioselectivity. organic-chemistry.orgorgsyn.org

The nitromethyl group can also be involved in nucleophilic substitution reactions . For example, the Vicarious Nucleophilic Substitution (VNS) provides a method for the nucleophilic replacement of hydrogen in nitroaromatics using carbanions bearing a leaving group at the nucleophilic center. A classic example involves the reaction of nitrobenzene (B124822) with chloromethyl phenyl sulfone. nih.gov This type of reactivity highlights the potential for the nitromethylsulfonyl group in 1-methyl-4-(nitromethylsulfonyl)benzene to act as a synthon in various C-C bond-forming reactions.

The sulfonyl group (-SO₂-) itself is generally considered robust and less reactive towards nucleophiles compared to other functional groups. researchgate.net However, under specific conditions, reactions at the sulfur atom can occur. For instance, nucleophilic attack on the sulfur atom of sulfonyl chlorides by amines is a common method for the synthesis of sulfonamides. scholaris.ca In the context of this compound, direct nucleophilic attack at the sulfonyl sulfur is less common but can be influenced by the nature of the nucleophile and reaction conditions.

Some studies have shown that sulfones can be reduced. For example, treatment of sulfinyl sulfones with samarium(II) iodide in hexamethylphosphoric triamide can lead to selective desulfonation. dtic.mil While this is not a direct reaction at the sulfonyl center of our target molecule, it demonstrates the possibility of cleaving the C-S bond under potent reducing conditions.

Electrophilic Aromatic Substitution Reactions on the Methyl-Substituted Phenyl Ring

The benzene (B151609) ring in this compound is substituted with a methyl group (-CH₃) and a nitromethylsulfonyl group (-SO₂CH₂NO₂). The directing effect of these substituents on incoming electrophiles is a crucial aspect of its reactivity.

The methyl group is an activating, ortho, para-directing group. masterorganicchemistry.com It donates electron density to the ring through hyperconjugation, stabilizing the arenium ion intermediates formed during electrophilic attack at the ortho and para positions.

Conversely, the sulfonyl group is a deactivating, meta-directing group. masterorganicchemistry.com Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position to avoid placing the positive charge of the arenium ion intermediate on the carbon atom attached to the electron-withdrawing group.

In this compound, these two groups are in a para relationship. Therefore, the directing effects are as follows:

The methyl group directs incoming electrophiles to positions 2 and 6 (ortho to methyl).

The nitromethylsulfonyl group directs incoming electrophiles to positions 3 and 5 (meta to the sulfonyl group).

Since positions 2, 3, 5, and 6 are all equivalent due to symmetry, the directing effects of both groups reinforce each other, favoring substitution at the positions ortho to the methyl group and meta to the nitromethylsulfonyl group. A patent describes the nitration of p-methylsulfonyltoluene using concentrated nitric acid and a solid superacid catalyst to yield 2-nitro-4-methylsulfonyltoluene, illustrating this directing effect. google.com

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Nature Directing Effect
-CH₃ Activating ortho, para

Radical Reactions and Single Electron Transfer Processes

The benzylic position (the methylene group adjacent to the phenyl ring) and the nitro group are both susceptible to radical reactions. The benzylic C-H bonds are weaker than typical alkane C-H bonds and are prone to abstraction by radicals. For instance, free-radical bromination of toluene (B28343) derivatives, often using N-bromosuccinimide (NBS) under light or with a radical initiator, selectively occurs at the benzylic position. dtic.mil

The nitro group can also participate in radical reactions. Nitro-containing compounds are known to be involved in various radical-initiated pathways. rsc.org Furthermore, single electron transfer (SET) processes are significant in the chemistry of nitroaromatic compounds. The reduction of nitroaromatics can be initiated by a single electron transfer from a suitable donor.

Reductive Transformations of the Nitro Group

The nitro group is readily reduced to a variety of other functional groups, most commonly an amino group. The choice of reducing agent and reaction conditions determines the final product. researchgate.net

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a common method for the reduction of both aromatic and aliphatic nitro groups. orgsyn.org The presence of a sulfone group is generally tolerated under these conditions. Other methods include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride. orgsyn.org

Table 2: Common Reagents for Nitro Group Reduction

Reagent Conditions Product Notes
H₂/Pd-C Catalytic Amine Broadly applicable
H₂/Raney Ni Catalytic Amine Useful for substrates sensitive to dehalogenation
Fe/CH₃COOH Acidic Amine Mild conditions
SnCl₂ Acidic Amine Mild conditions

The reduction can also proceed through intermediate stages. For example, reduction with zinc metal in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. researchgate.net

Oxidative Transformations of the Sulfonyl Group

The sulfonyl group is in a high oxidation state and is generally resistant to further oxidation under standard conditions. However, under forcing conditions or with specific reagents, transformations can occur. For instance, the oxidation of p-tolyl methyl sulfide (B99878) to the corresponding sulfone is a well-established reaction, often using oxidants like hydrogen peroxide. researchgate.net This indicates the stability of the sulfone group to many oxidizing agents.

Recent studies have shown that aromatic sulfones can be oxidized to sulfonic acids in microdroplets under ambient conditions without the addition of external catalysts, a reaction proposed to involve a water radical cation as the oxidant. researchgate.netacs.orgyoutube.com This suggests that under specific, highly activating conditions, the sulfonyl group in this compound could potentially be further oxidized.

Acid-Base Properties and Carbanion Chemistry of the Nitromethyl Group

The chemical behavior of this compound is significantly influenced by the acidic nature of the hydrogen atoms on the methylene group (the carbon atom situated between the nitro and sulfonyl groups). This acidity is a consequence of the powerful electron-withdrawing effects of both the adjacent sulfonyl (-SO2-) and nitro (-NO2) groups. These groups work in concert to stabilize the resulting conjugate base, a carbanion, through resonance and inductive effects.

The deprotonation of the nitromethyl group results in the formation of a nitronate anion. This anion is stabilized by the delocalization of the negative charge onto the oxygen atoms of both the nitro and sulfonyl groups. siue.edunih.gov The resonance structures illustrate that the negative charge is shared across the carbon, the two oxygen atoms of the nitro group, and the two oxygen atoms of the sulfonyl group, leading to a highly stabilized carbanion. siue.eduunacademy.comnumberanalytics.comvedantu.comlibretexts.org

The acidity of such α-nitro sulfones is notably high for carbon acids. For comparison, the pKa of nitromethane (B149229) is approximately 17.2 in DMSO, and the presence of an additional electron-withdrawing group, such as a sulfone, is known to further increase acidity. nih.govstackexchange.com The acidity of the α-carbon in sulfones is significantly greater than in corresponding sulfides or sulfoxides due to the increased positive charge on the sulfur atom and the inductive effect of the sulfonyl group. stackexchange.com The acidity of hydrogens alpha to a sulfone group is reported to have a pKa of around 25. libretexts.orglibretexts.org The combined influence of both a nitro and a sulfonyl group would be expected to lower the pKa even further, making this compound a relatively strong carbon acid.

The stability of the carbanion is a key determinant of its chemical reactivity. unacademy.com The formed carbanion is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For instance, it can undergo reactions analogous to the Henry reaction (nitroaldol reaction), where it would add to aldehydes or ketones. wikipedia.org The stability of the carbanion also influences the kinetics of its formation and subsequent reactions. While thermodynamically acidic, the deprotonation of nitroalkanes can be kinetically slow due to the significant structural reorganization required upon forming the nitronate. nih.gov

Table 1: Approximate pKa Values of Related Carbon Acids in DMSO

Compound Structure Approximate pKa in DMSO
Nitromethane CH₃NO₂ 17.2 nih.gov
Methyl Phenyl Sulfone C₆H₅SO₂CH₃ 29.0
Diethyl Malonate CH₂(CO₂Et)₂ 16.4
1,3-Dinitrobenzene C₆H₄(NO₂)₂ 21.0
This compound CH₃C₆H₄SO₂CH₂NO₂ Estimated < 10

Note: The pKa for this compound is an estimate based on the combined electron-withdrawing effects of the nitro and sulfonyl groups.

Investigations into Reaction Kinetics and Thermodynamics

The reaction kinetics and thermodynamics of this compound are intrinsically linked to the properties of its nitromethyl group and the resulting carbanion. The formation of the carbanion is a reversible acid-base reaction, and its equilibrium position is dictated by the strength of the base used and the solvent system.

Kinetics:

The rate of deprotonation to form the carbanion is a critical kinetic parameter. While the presence of both nitro and sulfonyl groups renders the α-protons thermodynamically acidic, the rate of proton transfer can be slower than for other carbon acids with similar pKa values. nih.gov This is attributed to the significant electronic and geometric reorganization that occurs as the carbon center rehybridizes and the negative charge is delocalized onto the nitro and sulfonyl groups. nih.gov

Once formed, the carbanion of this compound is expected to be a potent nucleophile. Its reactions with electrophiles, such as aldehydes in a nitroaldol-type reaction, would follow second-order kinetics, with the rate being dependent on the concentrations of both the carbanion and the electrophile. wikipedia.org The kinetics of such reactions can be influenced by the solvent, with polar aprotic solvents generally favoring reactions involving anionic nucleophiles. numberanalytics.com

The presence of the p-tolyl group can also influence reaction kinetics. While the methyl group is weakly electron-donating, its effect on the acidity of the nitromethyl group is likely modest compared to the powerful electron-withdrawing sulfonyl and nitro groups. However, the steric bulk of the entire p-tolylsulfonyl moiety could play a role in the kinetics of reactions involving the carbanion, potentially hindering its approach to sterically crowded electrophiles.

Thermodynamics:

The primary thermodynamic consideration for this compound is the equilibrium of the deprotonation reaction. The Gibbs free energy change (ΔG) for this reaction is related to the pKa of the compound and the pKa of the conjugate acid of the base used.

ΔG = -RTln(Ka)

Given the expected low pKa of this compound, the deprotonation equilibrium will lie far to the right, even with moderately strong bases. This indicates a thermodynamically favorable process for carbanion formation.

Table 2: Thermodynamic Parameters for the Deprotonation of Related Nitroalkanes

Nitroalkane ΔH° (kJ/mol) ΔS° (J/mol·K) pKa (in water)
Nitromethane 44.4 -2.1 10.2
Nitroethane 47.7 -1.7 8.5 nih.gov
2-Nitropropane 51.0 0.8 7.7

Note: Data is for simple nitroalkanes in aqueous solution and serves as a reference. The thermodynamic parameters for this compound in various solvents would differ significantly due to the presence of the aryl and sulfonyl groups.

Computational Chemistry and Theoretical Modeling of 1 Methyl 4 Nitromethylsulfonyl Benzene

Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the behavior of 1-methyl-4-(nitromethylsulfonyl)benzene at the atomic level. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, yielding information about its energy, electron distribution, and molecular orbitals. DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in describing systems of this size.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

A hypothetical table of optimized geometric parameters for this compound, as would be predicted by DFT calculations (e.g., at the B3LYP/6-311G level), is presented below. These values are based on typical data for aryl sulfones and nitro-aromatic compounds. researchgate.net

ParameterBond/AnglePredicted Value
Bond Lengths C-S (Aryl-S)1.77 Å
S-C (S-CH₂)1.79 Å
S=O1.44 Å
C-N (CH₂-N)1.48 Å
N=O1.22 Å
Bond Angles C-S-C104.5°
O-S-O119.5°
C-S-O108.0°
S-C-N110.0°
Dihedral Angle C-C-S-C~60-90°

This interactive table presents plausible geometric parameters for this compound based on computational studies of analogous compounds. The data is illustrative of the output from a geometry optimization calculation.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgresearchgate.net The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species.

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

The LUMO represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. acs.org

For this compound, the strong electron-withdrawing nature of the nitromethylsulfonyl group is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted benzene (B151609). The HOMO is likely to have significant contributions from the π-system of the toluene (B28343) moiety, while the LUMO is expected to be localized predominantly over the electron-deficient nitromethylsulfonyl group and the attached aromatic ring.

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. Computational methods provide quantitative values for these orbital energies.

OrbitalPredicted Energy (eV)Description
HOMO -8.5 eVPrimarily located on the p-tolyl fragment; indicates nucleophilic sites.
LUMO -3.0 eVConcentrated on the nitromethylsulfonyl group and aromatic ring; indicates electrophilic sites.
HOMO-LUMO Gap 5.5 eVSuggests a moderately stable molecule.

This interactive table provides hypothetical FMO energy values for this compound to illustrate the insights gained from electronic structure calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the molecule's electron density surface.

In the MEP map of this compound, distinct regions of positive and negative potential are expected:

Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. They are anticipated to be concentrated around the oxygen atoms of the sulfonyl and nitro groups due to their high electronegativity.

Positive Potential (Blue): These regions are electron-poor and are the sites for nucleophilic attack. Strong positive potential is expected around the sulfur atom and the hydrogen atoms of the methyl and nitromethyl groups. The aromatic protons will also carry a partial positive charge.

This analysis provides a qualitative prediction of intermolecular interactions, such as hydrogen bonding, and the initial steps of chemical reactions.

Spectroscopic Property Prediction and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to interpret and verify experimental spectra. DFT calculations can accurately predict vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis).

For this compound, theoretical vibrational spectra can be calculated from the optimized geometry. The computed harmonic frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. acs.org The predicted spectrum allows for the assignment of specific vibrational modes to the observed experimental bands. For instance, characteristic stretching frequencies for the SO₂ group (symmetric and asymmetric), the NO₂ group, and the C-H bonds of the aromatic and methyl groups can be precisely identified.

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
C-H Stretch (Aromatic)3100 - 3000Stretching of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)3000 - 2850Stretching of C-H bonds in the methyl and nitromethyl groups.
NO₂ Asymmetric Stretch~1560Asymmetric stretching of the N=O bonds.
SO₂ Asymmetric Stretch~1350Asymmetric stretching of the S=O bonds.
NO₂ Symmetric Stretch~1340Symmetric stretching of the N=O bonds.
SO₂ Symmetric Stretch~1150Symmetric stretching of the S=O bonds.
C-S Stretch~700Stretching of the carbon-sulfur bonds.

This interactive table shows representative predicted infrared vibrational frequencies for the key functional groups in this compound, illustrating the application of computational spectroscopy.

Reaction Mechanism Elucidation through Computational Transition State Search

Understanding the mechanism of a chemical reaction involves identifying the intermediates and, crucially, the transition states that connect them. A transition state is a high-energy, transient configuration along the reaction coordinate. Computational methods, particularly those based on DFT, can be used to locate these transition state structures.

For this compound, potential reactions for study include the reduction of the nitro group, nucleophilic aromatic substitution, or reactions involving the acidic protons of the nitromethyl group. A transition state search would involve:

Proposing a plausible reaction pathway.

Locating the stationary points (reactants, products, intermediates) on the potential energy surface.

Searching for the first-order saddle point (the transition state) that connects these stationary points.

Confirming the transition state by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While electronic structure calculations typically model molecules in a vacuum at 0 K, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time at finite temperatures, often in the presence of a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent interactions, and other dynamic processes.

An MD simulation of this compound could be used to:

Investigate Solvent Effects: Model the molecule in various solvents (e.g., water, ethanol, DMSO) to understand how the solvent shell is structured around the polar and nonpolar parts of the molecule. The radial distribution functions between solvent atoms and solute atoms can reveal specific solvation patterns.

Simulate Intermolecular Interactions: In a simulation with multiple solute molecules, the potential for aggregation or specific intermolecular hydrogen bonding could be assessed.

MD simulations require an accurate force field, which describes the potential energy of the system as a function of its atomic coordinates. For novel molecules, these force field parameters may need to be developed or validated using data from high-level quantum mechanical calculations.

Crystal Structure Prediction and Lattice Energy Calculations

As of the latest available scientific literature, specific studies on the crystal structure prediction and lattice energy calculations for the compound This compound have not been reported. Computational chemistry provides robust methodologies for such investigations, which are crucial for understanding the solid-state properties of molecules, including polymorphism and stability. However, the application of these methods to this compound has not been documented in publicly accessible research.

The prediction of crystal structures for organic molecules typically involves a systematic search for possible packing arrangements in various space groups. This process generates a set of hypothetical crystal structures, or polymorphs, which are then ranked based on their calculated lattice energies. The lattice energy is the energy released when isolated molecules in the gas phase come together to form a crystal lattice. nih.govresearchgate.net It is a critical determinant of crystal stability, with lower lattice energies generally indicating more stable structures. nih.gov

Methodologies for these calculations range from force-field-based approaches to more accurate but computationally intensive quantum mechanical methods like Density Functional Theory (DFT). nih.govresearchgate.net For instance, studies on similar molecules, such as benzene, have demonstrated the ability of first-principles methods to determine lattice energies with high accuracy. nih.gov These calculations often consider various intermolecular interactions, such as van der Waals forces, electrostatic interactions, and hydrogen bonding, which dictate the final crystal packing.

While experimental data from techniques like X-ray diffraction provides the definitive crystal structure, computational predictions are invaluable, especially in cases where obtaining a suitable single crystal is challenging. nih.gov They can offer insights into potential polymorphs that might be accessible under different crystallization conditions.

Given the absence of specific research on this compound, the following tables, which would typically be populated with predicted crystallographic data and lattice energies, remain empty. Future computational studies would be necessary to populate these fields and provide a theoretical understanding of the solid-state landscape of this compound.

Table 1: Predicted Crystal Polymorphs of this compound

PolymorphSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)
Data not availableN/AN/AN/AN/AN/AN/AN/AN/A
Data not availableN/AN/AN/AN/AN/AN/AN/AN/A
Data not availableN/AN/AN/AN/AN/AN/AN/AN/A

Table 2: Calculated Lattice Energies for Predicted Polymorphs of this compound

PolymorphCalculation MethodLattice Energy (kJ/mol)Relative Energy (kJ/mol)
Data not availableN/AN/AN/A
Data not availableN/AN/AN/A
Data not availableN/AN/AN/A

Applications of 1 Methyl 4 Nitromethylsulfonyl Benzene in Chemical Science

Utilization as a Versatile Synthetic Intermediate

1-(Methylsulfonyl)-4-nitrobenzene serves as a precursor in the synthesis of other organic molecules. The nitro group can be reduced to an amine, and the sulfonyl group can be involved in nucleophilic substitution reactions. For example, it is a known building block in the synthesis of more complex sulfonamide derivatives.

Role in the Design and Synthesis of Complex Organic Scaffolds

The reactivity of its functional groups allows for its incorporation into larger, more complex molecular frameworks. The benzene (B151609) ring can undergo further electrophilic aromatic substitution, although the existing substituents influence the position of new groups. msu.edu The nitro group is a deactivating meta-director, while the methylsulfonyl group is also deactivating and meta-directing.

Contribution to the Development of New Reagents and Catalysts for Organic Reactions

While there is limited direct evidence of its use in developing new reagents or catalysts, compounds with similar structures are known to be precursors for such applications. For instance, the corresponding aniline (B41778) (after reduction of the nitro group) could be used to synthesize ligands for metal catalysts.

Application in Advanced Materials Science as a Functional Building Block

The crystal structure of 1-(Methylsulfonyl)-4-nitrobenzene has been studied. researchgate.netnih.gov In its crystalline form, the nitro group is slightly twisted out of the plane of the benzene ring. nih.gov The molecules are linked by non-classical C-H···O hydrogen bonds, forming dimers. researchgate.netnih.gov Such intermolecular interactions are of interest in materials science for the design of crystal lattices with specific properties.

Use in Analytical Chemistry as a Reference Standard or Derivatization Agent

Given its stable, crystalline nature, 1-(Methylsulfonyl)-4-nitrobenzene could potentially be used as a reference standard in analytical techniques like chromatography or spectroscopy. However, there is no specific documentation of this application in the reviewed literature.

Data Tables

Table 1: Physicochemical Properties of 1-(Methylsulfonyl)-4-nitrobenzene

PropertyValueReference
Molecular Formula C₇H₇NO₄S nih.gov
Molecular Weight 201.20 g/mol nih.gov
CAS Number 2976-30-9 nih.gov
Appearance Crystalline Solid
Melting Point 142-145 °C
Boiling Point Decomposes
Solubility Insoluble in water

Table 2: Spectroscopic Data for 1-(Methylsulfonyl)-4-nitrobenzene

TechniqueKey Data Points
¹H NMR Spectra available in databases
¹³C NMR Spectra available in databases
IR Spectroscopy Characteristic peaks for SO₂ and NO₂ groups
Mass Spectrometry Molecular ion peak corresponding to the molecular weight

Emerging Research Frontiers and Future Perspectives on 1 Methyl 4 Nitromethylsulfonyl Benzene

Development of Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 1-Methyl-4-(nitromethylsulfonyl)benzene will likely be guided by the principles of green chemistry, focusing on sustainability and atom economy. Traditional multi-step syntheses often suffer from low atom economy, generating significant waste. For instance, the synthesis of sulfones has historically relied on oxidation reactions that use stoichiometric, often harsh, oxidizing agents.

Future research would aim to develop catalytic routes that maximize the incorporation of reactant atoms into the final product. One promising approach is the direct aerobic oxidation of a corresponding sulfide (B99878) precursor, p-tolyl(nitromethyl)sulfide, using molecular oxygen as the ultimate oxidant. bioengineer.orgmiragenews.com This aligns with the goals of green chemistry by utilizing an abundant, non-polluting oxidant and producing water as the primary byproduct. Researchers have recently developed novel catalyst systems, such as ruthenium-doped perovskite oxides, that facilitate sulfide oxidation at mild temperatures (e.g., 30°C) with near-perfect selectivity for the sulfone. bioengineer.orgmiragenews.com Adapting such catalysts for the specific challenge of oxidizing a sulfide bearing a sensitive nitromethyl group would be a key research objective.

Another green approach involves solvent-free synthesis conditions using recyclable solid catalysts like nano-titania, which has been shown to be effective in producing other nitro-containing heterocyclic compounds. ias.ac.in Calculating green chemistry metrics for proposed synthetic pathways will be crucial in evaluating their environmental impact.

Table 1: Comparison of Traditional vs. Prospective Green Synthesis of Sulfones

Feature Traditional Method (e.g., Stoichiometric Oxidation) Prospective Green Method (e.g., Catalytic Aerobic Oxidation)
Oxidant m-CPBA, H₂O₂ with stoichiometric activators Molecular Oxygen (O₂)
Catalyst Often not applicable or requires harsh acids Reusable solid catalysts (e.g., perovskite oxides, functionalized MOFs) bioengineer.orgnih.gov
Byproducts Significant organic and inorganic waste Primarily water
Atom Economy Low to moderate High to excellent
Reaction Conditions Often requires elevated temperatures and harsh solvents Mild temperatures (e.g., 30-80°C), potentially solvent-free bioengineer.orgias.ac.in

| Sustainability | Low | High |

Exploration of Bio-Inspired Catalysis for its Transformations

Nature utilizes highly efficient enzymes for complex chemical transformations under mild conditions. Bio-inspired catalysis seeks to mimic these natural processes. For the synthesis of sulfones like this compound, a bio-inspired approach could involve mimicking the action of monooxygenase enzymes.

Researchers have successfully used perselenic acid, generated in situ from selenium dioxide (SeO₂) and hydrogen peroxide, as a bio-inspired catalyst for the selective oxidation of sulfides to sulfoxides or sulfones. nih.govnih.gov This method is notable for its efficiency and selectivity under mild, often biphasic, conditions. nih.gov Applying this catalytic system to a potential precursor of this compound could offer a highly selective and controlled synthesis, minimizing over-oxidation or degradation of the nitro group.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages in terms of safety, scalability, and control, especially for highly exothermic or potentially hazardous reactions like nitrations. beilstein-journals.orgewadirect.com The synthesis of this compound involves both a sulfone group and a nitro group, making flow chemistry an ideal platform for its production.

Continuous-flow nitration using microreactors provides superior heat and mass transfer, allowing for the use of safer reaction conditions and reducing reaction times from hours to minutes. beilstein-journals.orgewadirect.com Similarly, the bio-inspired oxidation of sulfides to sulfones has been effectively demonstrated under flow conditions, enabling gram-scale production safely and efficiently. nih.govnih.gov An integrated flow process could be designed where a sulfide precursor is first oxidized to the sulfone, which is then subjected to a subsequent transformation in a continuous manner, all within a closed and automated system. This would not only improve yield and safety but also facilitate rapid optimization of reaction conditions.

Advanced In Situ Spectroscopic Monitoring of Reactions

To fully optimize complex or novel reaction pathways, such as those envisioned for this compound, real-time monitoring of the reaction progress is essential. Advanced in situ spectroscopic techniques, integrated directly into the reaction vessel or flow reactor, provide a continuous stream of data on reactant consumption, intermediate formation, and product yield.

Techniques like in situ Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be coupled with flow reactors to gain deep mechanistic insights. For example, monitoring the characteristic vibrational frequencies of the sulfonyl (-SO₂-) and nitro (-NO₂) groups would allow for precise control over the reaction endpoint and selectivity. This data is invaluable for rapid process optimization and ensuring the stability of the target molecule under the chosen reaction conditions.

Synergistic Approaches with Artificial Intelligence and Machine Learning for Chemical Discovery

Firstly, retrosynthesis planning software powered by AI can propose novel and efficient synthetic routes that a human chemist might overlook. nih.gov These programs are trained on vast databases of known chemical reactions and can predict viable pathways to new molecules. nih.gov

Table 2: Potential AI/ML Applications in the Study of this compound

Application Area AI/ML Tool/Technique Potential Impact
Synthesis Design Retrosynthesis Algorithms (e.g., based on deep learning) nih.gov Proposes novel, efficient, and sustainable synthetic pathways.
Reaction Optimization Predictive Yield Models (e.g., k-Nearest Neighbors, Neural Networks) Identifies optimal catalysts, reagents, and conditions virtually, saving time and resources. pharmaphorum.com
Property Prediction Quantitative Structure-Activity Relationship (QSAR) Models Predicts potential physicochemical properties and biological activities.

| Novelty Discovery | Generative Models (e.g., GANs, VAEs) acs.org | Designs new analogues of the compound with potentially enhanced properties. |

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-4-(nitromethylsulfonyl)benzene, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a toluene derivative. First, introduce the sulfonyl group via sulfonation using chlorosulfonic acid under controlled conditions (0–5°C) to avoid over-sulfonation . Subsequent nitration can be achieved using a nitrating mixture (HNO₃/H₂SO₄), with careful temperature control (≤30°C) to ensure regioselectivity at the para position . Purity is validated using:
  • ¹H NMR : To confirm substituent positions and absence of byproducts (e.g., meta-substituted isomers) .
  • Mass Spectrometry (EI-MS) : Compare fragmentation patterns with reference spectra for sulfonyl-nitro aromatic compounds .
  • HPLC : To quantify impurities (<1% threshold) using a C18 column and UV detection at 254 nm .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Maintain under inert atmosphere (argon/nitrogen) at room temperature to prevent decomposition .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (H315, H318 GHS classifications) .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors (H335 hazard) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. Strategies include:
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers in sulfonyl groups) by acquiring spectra at 25°C to 80°C .
  • High-Resolution MS (HRMS) : Differentiate isobaric fragments by achieving mass accuracy <3 ppm .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., phenyl sulfones) to validate peak assignments .

Q. What computational approaches predict the reactivity of the nitromethylsulfonyl group in catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the sulfonyl-nitro moiety .
  • Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways (e.g., SNAr mechanisms) using explicit solvent models .
  • Transition State Analysis : Identify steric hindrance using software like Gaussian or ORCA to optimize catalyst design .

Q. How can regioselectivity challenges in synthesizing polysubstituted analogs be addressed?

  • Methodological Answer :
  • Directing Group Strategy : Temporarily install ortho-directing groups (e.g., boronic acids) before sulfonation/nitration .
  • Protection/Deprotection : Use tert-butyl groups to block undesired positions, followed by selective deprotection .
  • Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions through rapid heating/cooling cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.